molecular formula C9H4F3NO2 B154270 5-(Trifluoromethyl)isoindoline-1,3-dione CAS No. 1997-41-7

5-(Trifluoromethyl)isoindoline-1,3-dione

Cat. No.: B154270
CAS No.: 1997-41-7
M. Wt: 215.13 g/mol
InChI Key: HOZNTWKAAKPCPG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a trifluoromethyl group at the 5-position and carbonyl groups at positions 1 and 3.

Mechanism of Action

Target of Action

The primary target of 5-(Trifluoromethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can influence various downstream effects, potentially impacting processes such as motor control and reward mechanisms .

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-(trifluoromethyl)aniline with maleic anhydride in the presence of a suitable catalyst, such as silica-supported niobium, under reflux conditions in a solvent mixture of isopropanol and water .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Biological Activities

5-(Trifluoromethyl)isoindoline-1,3-dione derivatives have been studied for various biological effects:

  • Anticancer Activity : Research indicates that isoindoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties : These compounds have demonstrated the ability to modulate inflammatory pathways. They can inhibit the expression of pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while promoting anti-inflammatory markers like interleukin-10 (IL-10) . This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies highlight the neuroprotective properties of this compound derivatives, particularly in models of Alzheimer's disease. They have been shown to improve memory impairment and enhance cognitive function in animal models .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

  • Hexadehydro-Diels–Alder Reaction : A notable method for synthesizing isoindole derivatives is through the hexadehydro-Diels–Alder reaction involving tetraynes and imidazole derivatives. This method allows for the efficient construction of multifunctionalized isoindole-1,3-diones without the need for metal catalysts or directing groups .
  • Functionalization Techniques : The introduction of trifluoromethyl groups into isoindoline frameworks has been achieved through various functionalization methods, enhancing their biological activity and solubility. For example, N-substituted derivatives are synthesized via alkylation processes that modify the amino group on the isoindoline structure .

Case Study 1: Isoindoline Derivatives as AMPK Activators

A study investigated the efficacy of isoindoline-1,3-dione derivatives as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The results demonstrated that these derivatives significantly activate AMPK in murine myoblasts, indicating their potential for metabolic disorders .

Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models

In a recent study, several this compound derivatives were tested for their ability to mitigate cognitive decline in scopolamine-induced memory impairment models. The compounds showed promising results in improving memory performance compared to control groups, highlighting their therapeutic potential in neurodegenerative diseases .

Biological Activity

5-(Trifluoromethyl)isoindoline-1,3-dione (CAS No. 1997-41-7) is a heterocyclic compound characterized by its unique trifluoromethyl group at the 5-position of the isoindoline structure. This compound has garnered attention in various fields of research, particularly for its biological activities, including interactions with dopamine receptors and potential therapeutic applications in oncology and neurology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H6F3N1O2\text{C}_9\text{H}_6\text{F}_3\text{N}_1\text{O}_2

This compound features:

  • An isoindoline nucleus
  • Carbonyl groups at positions 1 and 3
  • A trifluoromethyl group which enhances lipophilicity and metabolic stability

Target Interaction
this compound primarily targets the human dopamine receptor D2 . It is believed to interact with key amino acid residues at the allosteric binding site, modulating dopaminergic signaling pathways that are crucial for motor control and reward mechanisms.

Biochemical Pathways
The modulation of dopamine receptors can lead to significant downstream effects, influencing various physiological processes. The compound's interaction with the dopaminergic system suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

In Vitro Studies

Research has demonstrated that this compound exhibits notable effects on cell viability across different cancer cell lines. A study reported IC50 values indicating cytotoxic effects against A549 lung adenocarcinoma cells, with values around 114.25 μM . The compound also showed promise as an enzyme inhibitor, particularly against cyclooxygenases (COX), which are involved in inflammatory processes .

Cell LineIC50 (μM)
A549114.25
HeLa140.60

In Vivo Studies

In vivo studies using xenograft models have further elucidated the anticancer potential of this compound. Mice treated with varying doses of this compound showed reduced tumor growth compared to control groups. The study monitored tumor sizes and overall health over a period of 60 days, confirming the compound's therapeutic efficacy .

Pharmacokinetics

Pharmacokinetic studies conducted in silico suggest favorable absorption and distribution characteristics for this compound. These studies indicate that the compound may have an extended half-life due to its enhanced lipophilicity from the trifluoromethyl group.

Comparison with Related Compounds

This compound can be compared with other isoindoline derivatives to highlight its unique properties:

CompoundKey FeaturesBiological Activity
Isoindoline-1,3-dioneLacks trifluoromethyl groupLower metabolic stability
PhthalimideSimilar structure without trifluoromethyl groupCommonly used in pharmaceuticals
N-Substituted isoindoline derivativesVaried substituents affecting activityDiverse biological activities

The presence of the trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-(trifluoromethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZNTWKAAKPCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301839
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-41-7
Record name 1997-41-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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